2-(2-(2-Hydroxypropoxy)propoxy)propan-1-ol
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Overview
Description
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) is a chemical compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl (-OH) groups, and is characterized by the presence of two ether linkages (–O–) connecting the propane chains. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) typically involves the reaction of 1,2-dibromoethane with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the bromine atoms of 1,2-dibromoethane, resulting in the formation of the ether linkages.
Industrial Production Methods
In industrial settings, the production of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) is often carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is typically heated to around 100-150°C to facilitate the nucleophilic substitution reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides or other substituted compounds.
Scientific Research Applications
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes or other proteins, influencing biochemical pathways. The ether linkages and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Butane-1,4-diylbis(oxy)]di(propan-1-ol): Similar structure but with a butane backbone instead of propane.
3,3’-[Ethane-1,2-diylbis(oxy)]di(propan-1-ol): Similar structure but with an ethane backbone.
1,1’-[Propane-2,2-diylbis(oxy)]di(propan-1-ol): Similar structure but with different positioning of the ether linkages.
Uniqueness
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) is unique due to its specific arrangement of ether linkages and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-9(13-7-3-5-11)8-12-6-2-4-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKXPUGWOSTWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCCO)OCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866277 |
Source
|
Record name | 3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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